![molecular formula C16H25NO2 B2985804 tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate CAS No. 1221341-36-1](/img/structure/B2985804.png)

tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

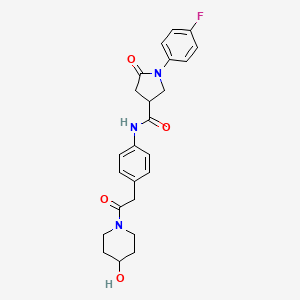

Tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMBPP and is a derivative of the amino acid tyrosine. TMBPP has a unique molecular structure that makes it suitable for several scientific applications.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

- Planar Chiral Carboxylic Acid Derivatives : The synthesis of planar chiral carboxylic acid derivatives containing organometallic moieties shows potential for use in medicinal organometallic chemistry. These derivatives were tested for antibacterial activity against various bacterial strains but showed no promising results. This research underscores the exploration of organometallic compounds as isosteric substitutes for organic drug candidates (Patra, Merz, & Metzler‐Nolte, 2012).

Structural and Conformational Studies

- L-Cysteine Derivatives : A study on the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate highlighted the conformation-stabilizing function of weak intermolecular bonding. This work contributes to the understanding of molecular conformations in solid states and their implications for chemical stability and reactivity (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).

Chemical Synthesis and Organic Chemistry

- N-tert-Butanesulfinyl Imines for Asymmetric Synthesis : N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the utility of tert-butyl groups in facilitating nucleophilic additions and subsequent cleavage, enabling the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Material Science and Polymer Chemistry

- Polyimides with Di-tert-butyl Side Groups : A study on the synthesis of new polyimides containing di-tert-butyl side groups revealed their low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This research is pivotal for the development of materials with improved electrical properties and organosolubility, contributing to advancements in electronics and materials science (Chern, Twu, & Chen, 2009).

Mecanismo De Acción

Mode of Action

Based on its structure, it may act through a variety of mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been shown to be involved in a variety of biochemical pathways, including those related to lipid metabolism and the transport of long-chain fatty acids into mitochondria .

Propiedades

IUPAC Name |

tert-butyl 2-methyl-3-[(4-methylphenyl)methylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-12-6-8-14(9-7-12)11-17-10-13(2)15(18)19-16(3,4)5/h6-9,13,17H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVYSTNFZQRGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985721.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)

![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)

![N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985741.png)